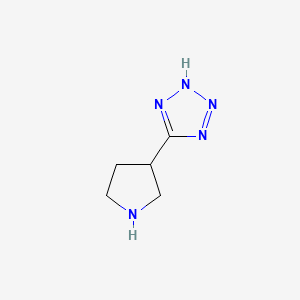

5-(Pyrrolidin-3-yl)-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

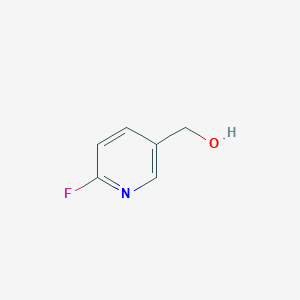

5-(Pyrrolidin-3-yl)-2H-tetrazole is a useful research compound. Its molecular formula is C5H9N5 and its molecular weight is 139.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis

5-(Pyrrolidin-2-yl)tetrazole has been functionalized and used in environmentally benign continuous-flow aldol reactions, showcasing good stereoselectivities and conversion efficiencies. Its application as an organocatalyst in this context underlines its potential in sustainable chemistry processes (Bortolini et al., 2012). Furthermore, substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and evaluated as organocatalysts for asymmetric Biginelli reactions, demonstrating a relationship between catalyst structure and catalytic activity (Wu et al., 2009).

DNA-Binding and Antioxidant Properties

Copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms have shown strong DNA-binding capabilities and antioxidant properties. This highlights the potential of 5-(Pyrrolidin-3-yl)-2H-tetrazole derivatives in biochemical applications related to DNA interaction and oxidative stress mitigation (Reddy et al., 2016).

Antifungal Activity

Tetrazole derivatives bearing the pyrrolidine scaffold have been synthesized and evaluated for their antifungal activity, particularly against Candida albicans. This research indicates the compound's relevance in developing new antifungal agents (Łukowska-Chojnacka et al., 2019).

Photophysical Properties

Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, such as 2-(1 H-tetrazol-5-yl)pyridine, has revealed a range of redox and emission properties. These findings are significant for applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Synthesis and Structural Studies

The synthesis of this compound has been explored, with an emphasis on the compound's structure and properties. Such studies are foundational for understanding its potential applications in various chemical and biological contexts (Wei, 2012).

Future Directions

Properties

IUPAC Name |

5-pyrrolidin-3-yl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQMPDFYNWSLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine](/img/structure/B1322616.png)

![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)